

Solubility of "3-(Furan-2-yl)propan-1-amine" in various solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Furan-2-yl)propan-1-amine

Cat. No.: B3021592

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-(Furan-2-yl)propan-1-amine** in Various Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-(Furan-2-yl)propan-1-amine**, a molecule of significant interest in medicinal chemistry and drug discovery.^{[1][2][3]} The furan scaffold is a privileged structure in therapeutic agent development, and understanding the solubility of its derivatives is paramount for formulation, bioavailability, and overall drug efficacy.^{[4][5]} This document delves into the theoretical underpinnings of the solubility of **3-(Furan-2-yl)propan-1-amine** based on its physicochemical properties, outlines a detailed experimental protocol for systematic solubility determination, presents an expected solubility profile in a range of common laboratory solvents, and discusses the implications of these properties for research and development.

Introduction: The Significance of **3-(Furan-2-yl)propan-1-amine**

3-(Furan-2-yl)propan-1-amine belongs to a class of furan-containing compounds that are extensively explored in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[2][4]} The furan ring can act as a bioisostere for phenyl groups, offering modified steric and electronic properties that can

enhance metabolic stability and drug-receptor interactions.^[3] The primary amine group in the propyl chain imparts basicity and the potential for salt formation, which can significantly influence the compound's solubility and pharmacokinetic profile. A thorough understanding of its solubility is therefore a critical first step in the journey from discovery to a viable therapeutic candidate.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of **3-(Furan-2-yl)propan-1-amine** are summarized in Table 1.

Table 1: Physicochemical Properties of **3-(Furan-2-yl)propan-1-amine**

| Property | Value | Source |
|---------------------------------------|-----------------------------------|--------|
| Molecular Formula | C ₇ H ₁₁ NO | [6][7] |
| Molecular Weight | 125.17 g/mol | [6][7] |
| XLogP3 | 1.1 | [6][8] |
| Hydrogen Bond Donor Count | 1 | [7][8] |
| Hydrogen Bond Acceptor Count | 2 | [7][8] |
| Topological Polar Surface Area (TPSA) | 39.2 Å ² | [6][8] |
| pKa (Predicted) | ~9.5-10.5 (for the primary amine) | N/A |

- Polarity and Hydrogen Bonding:** The presence of a primary amine (-NH₂) and an oxygen atom within the furan ring makes **3-(Furan-2-yl)propan-1-amine** a polar molecule capable of both donating and accepting hydrogen bonds.^{[7][8]} This suggests a favorable interaction with polar protic solvents like water and alcohols. The lone pair of electrons on the nitrogen atom can accept a proton, leading to its basic nature.^[9]

- Lipophilicity: The XLogP3 value of 1.1 indicates a moderate degree of lipophilicity, suggesting that the compound will also have some solubility in nonpolar organic solvents.[6] [8] The furan ring and the propyl chain contribute to its nonpolar character.
- Basicity and Acidic Solubility: As an amine, **3-(Furan-2-yl)propan-1-amine** is basic and is expected to exhibit enhanced solubility in acidic aqueous solutions due to the formation of a protonated, and therefore more polar, ammonium salt.[10][11][12]

Experimental Protocol for Solubility Determination

To empirically determine the solubility of **3-(Furan-2-yl)propan-1-amine**, a systematic approach using a range of solvents is necessary. The following protocol outlines a robust method for obtaining quantitative solubility data.

Materials and Equipment

- **3-(Furan-2-yl)propan-1-amine** (purity ≥98%)[7]
- Analytical balance (± 0.1 mg)
- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Calibrated micropipettes
- Scintillation vials or other suitable sealed containers
- A selection of solvents (HPLC grade):
 - Polar Protic: Deionized Water, Methanol, Ethanol
 - Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone
 - Nonpolar: Toluene, Hexane

- Aqueous Buffers: 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure

- Preparation of Stock Solutions for Standard Curve: Prepare a series of standard solutions of **3-(Furan-2-yl)propan-1-amine** in a suitable solvent (e.g., methanol) at known concentrations.
- Sample Preparation:
 - Add an excess amount of **3-(Furan-2-yl)propan-1-amine** to a pre-weighed vial.
 - Record the exact mass of the compound added.
 - Add a precise volume of the test solvent to the vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

- Phase Separation:
 - Centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the standard curve.
 - Analyze the diluted sample by HPLC.
- Quantification:
 - Construct a standard curve by plotting the HPLC peak area against the concentration of the standard solutions.
 - Determine the concentration of **3-(Furan-2-yl)propan-1-amine** in the diluted sample from the standard curve.
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent.

Expected Solubility Profile

While specific experimental data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical properties of **3-(Furan-2-yl)propan-1-amine**.

Table 2: Expected Solubility of **3-(Furan-2-yl)propan-1-amine** in Various Solvents at 25 °C

| Solvent | Solvent Type | Expected Solubility | Rationale |
|--------------|----------------|-------------------------------------|---|
| Water | Polar Protic | Sparingly Soluble to Soluble | Capable of hydrogen bonding, but the hydrocarbon and furan components limit high solubility. |
| 0.1 M HCl | Aqueous Acidic | Freely Soluble | Protonation of the amine group forms a highly polar salt. [11] [12] |
| PBS (pH 7.4) | Aqueous Buffer | Sparingly Soluble | At physiological pH, a significant portion will be in the protonated, more soluble form. |
| Methanol | Polar Protic | Freely Soluble | Similar polarity and hydrogen bonding capabilities. |
| Ethanol | Polar Protic | Freely Soluble | Similar to methanol. |
| Acetonitrile | Polar Aprotic | Soluble | Polar nature facilitates dissolution. |
| DMSO | Polar Aprotic | Very Soluble | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetone | Polar Aprotic | Soluble | Good general-purpose organic solvent. |
| Toluene | Nonpolar | Sparingly Soluble | The furan ring and alkyl chain provide some nonpolar character. |
| Hexane | Nonpolar | Insoluble to Very Sparingly Soluble | Dominated by nonpolar interactions; |

the polar amine group
will limit solubility.

Discussion and Implications for Drug Development

The predicted solubility profile of **3-(Furan-2-yl)propan-1-amine** highlights its versatile nature. The expected high solubility in acidic conditions is particularly advantageous for potential oral drug delivery, as the acidic environment of the stomach would facilitate dissolution. Its solubility in common organic solvents like methanol, ethanol, and DMSO simplifies its handling and use in synthetic and analytical procedures.

For formulation development, the moderate aqueous solubility at neutral pH might necessitate the use of formulation strategies such as salt formation, co-solvents, or complexation to achieve desired concentrations for parenteral administration. The choice of a suitable salt form will be critical and will depend on factors such as crystallinity, stability, and hygroscopicity.

Conclusion

3-(Furan-2-yl)propan-1-amine is a compound with a promising profile for further investigation in drug discovery. Its molecular structure, with both polar and nonpolar characteristics, results in a nuanced solubility profile. While theoretical predictions provide a strong foundation, the experimental protocol outlined in this guide offers a clear pathway to obtaining the empirical data necessary for informed decision-making in the research and development process. A comprehensive understanding of its solubility is a cornerstone for unlocking the full therapeutic potential of this and related furan-containing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 2. 2.benchchem.com [benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. 5.ijabbr.com [ijabbr.com]
- 6. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7.chemscene.com [chemscene.com]
- 8. 8.echemi.com [echemi.com]
- 9. 9.embibe.com [embibe.com]
- 10. Qualitative tests of amines | PPTX [slideshare.net]
- 11. 11.web.mnstate.edu [web.mnstate.edu]
- 12. 12.byjus.com [byjus.com]
- To cite this document: BenchChem. [Solubility of "3-(Furan-2-yl)propan-1-amine" in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021592#solubility-of-3-furan-2-yl-propan-1-amine-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com